1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
Description
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is a brominated imidazole derivative characterized by a hydroxyl-containing ethanol substituent at the 2-position of the imidazole ring. Its molecular formula is C₆H₉BrN₂O, with a molecular weight of 217.06 g/mol (calculated).
Synthesis: The compound can be synthesized via reduction of a ketone precursor. For example, 1-(4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone is treated with sodium methoxide in methanol under mild conditions (25°C, 20 minutes), followed by purification via dichloromethane extraction .
Properties
Molecular Formula |
C6H9BrN2O |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(4-bromo-1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3 |
InChI Key |
KUESBPOHPSZPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CN1C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol typically involves the bromination of 1-methylimidazole followed by the introduction of an ethanol group. One common method includes:
Bromination: 1-methylimidazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to yield 4-bromo-1-methylimidazole.
Ethanol Addition: The brominated product is then treated with an ethanol derivative, such as ethylene oxide or ethyl bromide, under basic conditions to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde or 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-imidazol-2-yl)-ethanol.
Substitution: 1-(4-Azido-1-methyl-1H-imidazol-2-yl)-ethanol.
Scientific Research Applications
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form covalent bonds with active site residues.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethanol group may enhance the compound’s solubility and facilitate its interaction with hydrophilic regions of the target molecule.
Comparison with Similar Compounds
Key Features :
- The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- The ethanol group provides a site for further functionalization (e.g., esterification, oxidation).
- The 1-methyl group sterically shields the imidazole nitrogen, influencing regioselectivity in reactions.
Comparison with Similar Compounds
Structural Analogues
2-(1-Methyl-1H-imidazol-2-yl)ethanol
- Structure : Differs by the absence of the 4-bromo substituent.
- Synthesis : Typically prepared via NaBH₄ reduction of 2-acetyl-1-methylimidazole.
- Reactivity : Lacks bromine, limiting utility in palladium-catalyzed coupling reactions.
- Applications: Primarily used as a ligand or building block for non-halogenated imidazole derivatives .
(4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- Structure: Contains a benzimidazole core instead of imidazole, with a methanol group at the 2-position.
- Molecular Weight : 241.09 g/mol (vs. 217.06 g/mol for the target compound) .
- Synthesis : Derived from benzimidazole precursors via chlorination or oxidation.
- Applications : Used in fluorescence-based studies due to extended aromaticity .
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol
- Structure: Benzimidazole core with an allyl group at the 1-position and ethanol at the 2-position.
- Crystallography : Exhibits intermolecular O–H···N and O–H···O hydrogen bonding, forming layered structures .
- Reactivity : The allyl group enables click chemistry or radical addition reactions, unlike the bromine in the target compound.
Functional Group Analogues
2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone
- Structure: Ketone group instead of ethanol; bromine on an ethanone chain.
- Applications : Serves as an alkylating agent in heterocycle synthesis.
- Safety: Classified as hazardous (GHS08) due to bromoethanone reactivity .
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole
- Structure : Bulky naphthyl substituent at the 1-position.
- Synthesis : Prepared via ruthenium-catalyzed decarboxylative amination .
- Bioactivity: Potential anti-inflammatory properties due to the methoxynaphthyl group.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|
| 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol | 217.06 | Not reported | Methanol, DCM | 4-Br, 1-Me, 2-ethanol |
| (4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | 241.09 | Not reported | DMSO, Ethanol | Benzimidazole, 4-Br, 2-MeOH |
| 2-(1-Methyl-1H-imidazol-2-yl)ethanol | 126.15 | Not reported | Water, Ethanol | 1-Me, 2-ethanol |
| (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol | 257.30 | Not reported | DMF, Chloroform | Benzimidazole, 1-allyl |
Biological Activity
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is a compound belonging to the imidazole family, which is known for its diverse biological activities. The biological properties of imidazole derivatives have been extensively studied, particularly in the context of their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a bromine atom at the para position of the imidazole ring, which may influence its biological activity through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 | |
| A549 (Lung) | 18.6 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to an increase in pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2.
- Cell Cycle Arrest : Flow cytometry analysis has shown that this compound can cause G0/G1 phase arrest in treated cells, preventing them from progressing through the cell cycle.
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Preliminary tests indicate that this compound exhibits activity against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted using imidazole derivatives to explore their pharmacological potential. One notable study focused on a series of substituted imidazoles where compounds similar to this compound were evaluated for their ability to inhibit key kinases involved in cancer progression. The study found that specific modifications to the imidazole ring significantly enhanced inhibitory potency against targets such as EGFR and HER2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
